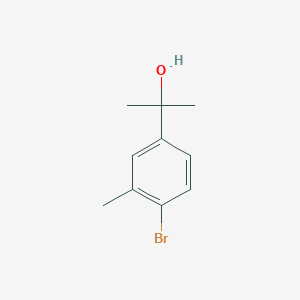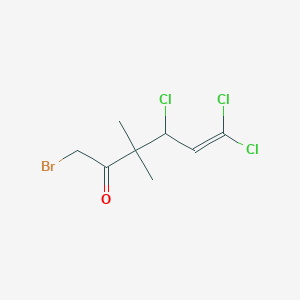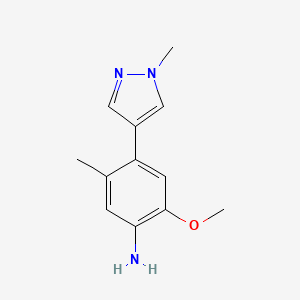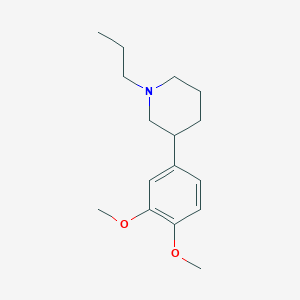![molecular formula C15H19NO3 B8508693 Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B8508693.png)
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate
Vue d'ensemble
Description
Benzyl (4-hydroxybicyclo[221]heptan-1-yl)carbamate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique bicyclic structure, which includes a carbamate group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxybicyclo[2.2.1]heptan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of benzyl 4-oxobicyclo[2.2.1]heptan-1-ylcarbamate.
Reduction: Formation of benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylamine: Similar structure but lacks the carbamate group.
Benzyl 4-oxobicyclo[2.2.1]heptan-1-ylcarbamate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Benzyl 4-hydroxybicyclo[2.2.1]heptan-1-ylacetate: Similar structure but with an acetate group instead of a carbamate group.
Uniqueness
Benzyl (4-hydroxybicyclo[221]heptan-1-yl)carbamate is unique due to the presence of both a hydroxyl group and a carbamate group on a bicyclic scaffold
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
benzyl N-(4-hydroxy-1-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C15H19NO3/c17-13(19-10-12-4-2-1-3-5-12)16-14-6-8-15(18,11-14)9-7-14/h1-5,18H,6-11H2,(H,16,17) |
Clé InChI |
YTWSPTREDRLNME-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C2)NC(=O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide](/img/structure/B8508617.png)
![(8-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulen-2-yl)-methanol](/img/structure/B8508621.png)


![2,7-dimethyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-ol](/img/structure/B8508649.png)
![Acetamide,n-[3-[[5-nitro-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-](/img/structure/B8508658.png)

![2-[2-(2,3-Dimethylphenyl)-hydrazino]-2-thiazoline](/img/structure/B8508682.png)

![5-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8508695.png)



